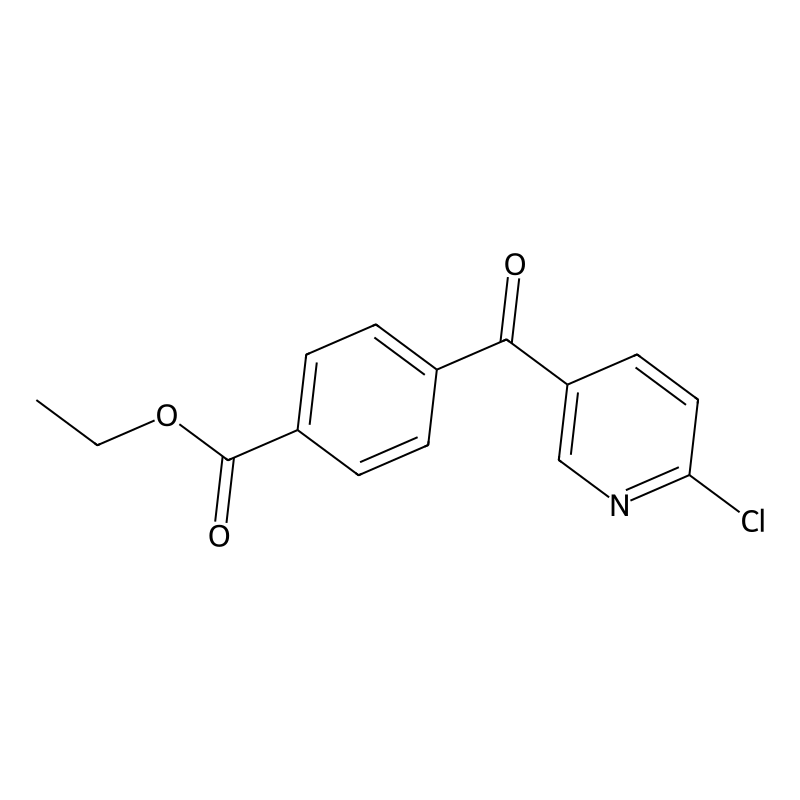

2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine is an organic compound classified as a pyridine derivative. It features a chloro group at the 2-position and an ethoxycarbonylbenzoyl group at the 5-position of the pyridine ring. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the development of pharmaceuticals and agrochemicals.

- Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

The following reagents and conditions are typically used:

- Substitution: Nucleophiles with a base (e.g., triethylamine).

- Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

- Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Research indicates that 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine may exhibit significant biological activities, including:

- Antimicrobial Properties: Potential effectiveness against various bacterial strains.

- Anticancer Activity: Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types.

The precise mechanisms of action are still under study, focusing on its interactions with biological macromolecules and pathways.

The synthesis of 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine typically involves multi-step organic reactions. A common method includes:

- Acylation of 2-Chloropyridine: This is performed using an appropriate benzoyl chloride derivative under Friedel-Crafts acylation conditions, often catalyzed by Lewis acids such as aluminum chloride or ferric chloride.

- Introduction of Ethoxycarbonyl Group: This can be achieved through esterification reactions involving ethyl chloroformate and a suitable base like triethylamine.

In industrial settings, optimized reaction conditions are employed to enhance yield and purity, often utilizing continuous flow reactors and purification techniques such as recrystallization and chromatography.

2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine has several applications:

- Chemical Intermediates: Utilized in the synthesis of more complex organic molecules.

- Biological Research: Explored for potential drug development due to its unique structural features.

- Industrial Use: Employed in the production of specialty chemicals and materials.

Studies on the interactions of 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine with various molecular targets are ongoing. The compound's binding affinity with enzymes or receptors is crucial for understanding its biological effects. Detailed mechanistic studies are required to elucidate the pathways influenced by this compound.

Several compounds share structural similarities with 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-3-(4-methoxycarbonylbenzoyl)pyridine | Methoxy group instead of ethoxy | Different reactivity due to methoxy substituent |

| 2-Chloro-3-(4-acetylbenzoyl)pyridine | Acetyl group instead of ethoxycarbonyl | Alters chemical properties and applications |

| 2-Chloro-3-(4-carboxybenzoyl)pyridine | Carboxy group present | Significant impact on solubility and reactivity |

These comparisons highlight the unique functional groups present in 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine, which influence its chemical behavior and potential applications in various fields.